Triethyloxonium hexachloroantimonate

Catalog No.
S1913719
CAS No.
3264-67-3
M.F
C6H15Cl6OS
M. Wt
437.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyloxonium hexachloroantimonate

CAS Number

3264-67-3

Product Name

Triethyloxonium hexachloroantimonate

IUPAC Name

hexachloroantimony(1-);triethyloxidanium

Molecular Formula

C6H15Cl6OS

Molecular Weight

437.7 g/mol

InChI

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

QHWUSZRAYQUNCY-UHFFFAOYSA-H

SMILES

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Triethyloxonium hexachloroantimonate is represented by the formula [Et3O+SbCl6-], where "Et" denotes ethyl groups. This compound consists of a triethyloxonium cation and a hexachloroantimonate anion. It is known for its strong oxidizing properties and is often utilized in organic synthesis due to its ability to facilitate various chemical transformations .

Triethyloxonium hexachloroantimonate acts as a selective oxidant, particularly for aromatic compounds. It catalyzes the oxidation of aromatic donors, leading to the formation of cation radicals . The compound also participates in reactions involving alkyl vinyl ethers, where it generates reactive intermediates that can initiate further reactions .

Key Reactions:

  • Oxidation of Aromatic Compounds: Converts aromatic hydrocarbons into cation radicals.
  • Reactions with Alkyl Vinyl Ethers: Initiates secondary reactions that produce various products due to the generation of antimony species .

Triethyloxonium hexachloroantimonate can be synthesized through several methods, typically involving the reaction of triethylamine with antimony trichloride in the presence of an appropriate solvent. The synthesis process generally includes:

  • Preparation of Triethylamine Complex: Triethylamine reacts with antimony trichloride.
  • Formation of the Hexachloroantimonate Salt: The resulting complex is treated to form the desired salt.

This method allows for the isolation of crystalline forms suitable for further studies and applications .

Triethyloxonium hexachloroantimonate has several important applications in organic chemistry:

  • Oxidizing Agent: Used in organic synthesis to oxidize various substrates.
  • Catalyst: Facilitates reactions involving aromatic compounds and alkenes.
  • Doping Agent: Employed in the doping of conductive polymers such as polyacetylene, enhancing their electrical properties .

Interaction studies involving triethyloxonium hexachloroantimonate focus on its reactivity with different organic substrates. These studies reveal insights into its mechanism as an oxidizing agent and its role in generating reactive intermediates during chemical transformations. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Triethyloxonium hexachloroantimonate shares similarities with several other organometallic compounds, particularly those containing cationic species and halogenated anions. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
Triethyloxonium hexachloroantimonate[Et3O+SbCl6-]Strong oxidizing agent for aromatic compounds
Trimethyloxonium hexachloroantimonate[Me3O+SbCl6-]Similar oxidation capabilities but less selectivity
Tetramethylammonium hexafluorophosphate[N(CH3)4+PF6-]Different anion; used in ionic liquid applications
Tetraethylammonium bromide[N(C2H5)4+Br-]Quaternary ammonium salt with different reactivity

Uniqueness: Triethyloxonium hexachloroantimonate stands out due to its specific ability to selectively oxidize aromatic compounds while also participating in unique secondary reactions involving alkyl vinyl ethers. Its structure allows for versatile applications in organic synthesis that may not be achievable with other similar compounds.

The development of triethyloxonium hexachloroantimonate is closely tied to advancements in oxonium salt chemistry. While triethyloxonium tetrafluoroborate (Meerwein’s reagent) was first synthesized in the 1930s, the hexachloroantimonate variant emerged later as an alternative counterion system. The use of SbCl₆⁻ as a non-nucleophilic anion enhances the stability and reactivity of the oxonium cation compared to BF₄⁻-based analogs, enabling its application in harsher reaction conditions.

Significance in Organic Chemistry

Organic Synthesis

Triethyloxonium hexachloroantimonate serves as a versatile reagent in organic transformations:

  • Esterification: It facilitates the conversion of carboxylic acids to ethyl esters under neutral conditions, bypassing traditional acid-catalyzed pathways.
  • Aromatic Oxidation: It selectively oxidizes aromatic donors (e.g., benzene derivatives) to generate stable cation radicals, enabling structural elucidation via X-ray crystallography.
  • Homologation Reactions: Used in β-keto ester synthesis via diazoacetic ester homologation of ketones.

Catalytic Applications

As a Lewis acid, it enhances reaction rates in:

ApplicationMechanismExample
PolymerizationIon-pair stabilizationConductive polymer synthesis
Petrochemical RefiningElectrophilic activationCrude oil processing
Environmental RemediationOxidative degradation of pollutantsWastewater treatment

Comparative Analysis with Other Alkylating Agents

Reactivity and Stability

PropertyTriethyloxonium HexachloroantimonateTriethyloxonium TetrafluoroborateTrimethyloxonium Salts
CounterionSbCl₆⁻ (non-nucleophilic)BF₄⁻ (weakly nucleophilic)Varies (e.g., PF₆⁻)
StabilityHigher thermal stabilityDegrades rapidly in moistureModerate
Alkylation EfficiencyStrong electrophilic ethyl transferStrong methyl transferModerate

Applications in Materials Science

Triethyloxonium hexachloroantimonate outperforms traditional dopants in:

  • Carbon Nanotube Films: Achieves stable p-type doping with minimal resistance drift, outperforming nitric acid by 2.5× in conductivity retention.
  • Conjugated Polymers: Enables disorder-free charge transport in indacenodithiophene-based materials, approaching theoretical mobility limits.

Nomenclature and Classification

IUPAC Naming

The compound is systematically named hexachloroantimony(1-); triethyloxidanium, reflecting its ionic structure:

  • Cation: Triethyloxidanium ($$ \text{(C}2\text{H}5\text{)}_3\text{O}^+ $$)
  • Anion: Hexachloroantimony($$ \text{SbCl}_6^- $$).

Classification

CategoryDescription
OrganometallicContains a metal-carbon bond (Sb-C)
Oxonium SaltTertiary oxonium cation with anion
Alkylating AgentElectrophilic ethyl transfer capability

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-16

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